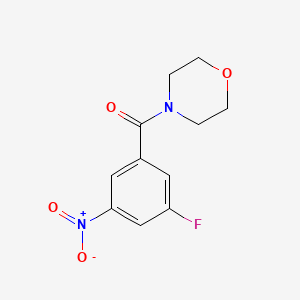

4-(3-Fluoro-5-nitrobenzoyl)morpholine

Descripción

4-(3-Fluoro-5-nitrobenzoyl)morpholine is a morpholine derivative featuring a benzoyl core substituted with a fluorine atom at position 3 and a nitro group at position 3. The morpholine ring, a six-membered heterocycle containing one oxygen atom, is attached via a carbonyl linkage. Its structural features—electron-withdrawing nitro and fluorine groups—may influence solubility, reactivity, and binding affinity compared to related compounds.

Propiedades

IUPAC Name |

(3-fluoro-5-nitrophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O4/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-1-3-18-4-2-13/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEHJHIJRXBOAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC(=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-nitrobenzoyl)morpholine typically involves the reaction of 3-fluoro-5-nitrobenzoic acid with morpholine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently .

Industrial Production Methods

Industrial production of 4-(3-Fluoro-5-nitrobenzoyl)morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Fluoro-5-nitrobenzoyl)morpholine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and ammonium chloride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds

Common Reagents and Conditions

Reduction: Iron powder and ammonium chloride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base

Major Products Formed

Reduction: 4-(3-Fluoro-5-aminobenzoyl)morpholine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Coupling Reactions: Biaryl derivatives

Aplicaciones Científicas De Investigación

4-(3-Fluoro-5-nitrobenzoyl)morpholine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.

Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mecanismo De Acción

The mechanism of action of 4-(3-Fluoro-5-nitrobenzoyl)morpholine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the nitro group allows for potential redox cycling, which can generate reactive oxygen species and induce cellular damage .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Benzoyl-Morpholine Scaffolds

- VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine): Core Structure: Replaces the benzoyl group with a phenylthiazole ring. Lacks nitro and fluorine substituents. Activity: Demonstrated moderate binding to androgen receptor (AR) splice variants in studies, suggesting a role in modulating transcriptional activity .

- 4-(4-Nitrophenyl)thiomorpholine: Core Structure: Thiomorpholine (sulfur instead of oxygen in the morpholine ring) linked to a nitrobenzene group. The nitro group is para-substituted rather than meta as in the target compound. Synthesis: Prepared via nucleophilic aromatic substitution using 4-chloronitrobenzene and thiomorpholine in 1-butanol, a method analogous to the target compound’s synthesis .

Heterocyclic Morpholine Derivatives

- VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine): Core Structure: Dibromoimidazole-thiazole hybrid attached to morpholine. Structural misassignment (original 4,5-dibromo vs. corrected 2,4-dibromo) significantly altered NMR spectra and activity . Activity: Exhibited stronger AR-DNA binding inhibition than VPC-14228, highlighting the impact of halogen positioning .

4-(6-Nitro-3-pyridyl)morpholine :

- Core Structure : Morpholine linked to a nitro-substituted pyridine ring.

- Key Differences : Pyridine’s nitrogen enhances basicity and hydrogen-bonding capacity. The nitro group at position 6 on pyridine creates a distinct electronic profile compared to the benzoyl-linked nitro group in the target compound.

- Synthesis : Produced via methods similar to nitrobenzene derivatives but requires transition-metal catalysts for pyridine functionalization .

Functionalized Morpholine Derivatives

- 4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine: Core Structure: Triazole-thioether scaffold with a nitrobenzyl group. Higher MW (349.4 g/mol) and complexity compared to the target compound .

4-(3-Fluoro-5-(dioxaborolan-2-yl)phenyl)morpholine :

Key Findings and Implications

- Halogen Effects : Bromine in VPC-14449 improves steric hindrance and binding affinity but reduces solubility, whereas fluorine in the target compound balances electronegativity and metabolic stability .

- Synthetic Flexibility : The boronate ester derivative and nitro-pyridine analogue highlight the adaptability of morpholine scaffolds for diverse applications, from medicinal chemistry to materials science.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.